Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds with a fused pyrimidine and pyrazole ring system. They are considered bioisosteres of purines, exhibiting a diverse range of biological activities. [] These activities stem from their ability to mimic natural substrates in various enzymatic reactions, making them attractive scaffolds for drug discovery and medicinal chemistry.
1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine is a chemical compound that falls under the category of heterocyclic compounds, specifically pyrazolopyrimidines. This compound is characterized by the presence of a hydrazine moiety attached to a pyrazolo[3,4-d]pyrimidine structure, which is known for its diverse biological activities.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemImpex, which provide detailed specifications and safety data for researchers and laboratories .
Classification: This compound is classified as an organic compound and more specifically as a nitrogen-containing heterocyclic compound due to the presence of both pyrazole and pyrimidine rings.
The synthesis of 1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine typically involves multi-step synthetic routes that may include:
Technical details regarding these methods can vary based on the specific conditions (solvents, temperatures, catalysts) employed during synthesis.
The molecular structure of 1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine can be represented by its empirical formula and has a molecular weight of approximately 230.22 g/mol .
Oc1ncnc2n(ncc12)-c3ccc(F)cc3
BQCBGAAIDUOCJL-UHFFFAOYSA-N
The structure features a pyrazolo[3,4-d]pyrimidine core with a fluorinated phenyl group and a hydrazine substituent.
The chemical reactivity of 1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine can include:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Relevant safety data sheets provide comprehensive information on handling and storage requirements for this compound .
1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine has potential applications in:
This compound represents an interesting target for further research into its biological activities and potential therapeutic uses.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.:
CAS No.:
CAS No.: 85252-29-5